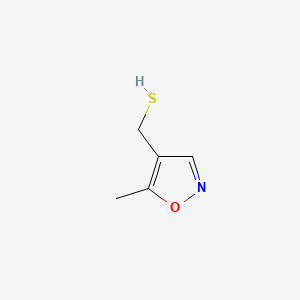
(5-Methylisoxazol-4-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazol-4-yl)methanethiol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Méthodes De Préparation
The synthesis of (5-Methylisoxazol-4-yl)methanethiol can be achieved through various methods. One common approach involves the use of metal-free synthetic routes, which are preferred due to their eco-friendly nature. These methods often employ (3 + 2) cycloaddition reactions, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the preparation of 3,4,5-trisubstituted isoxazole derivatives from β-diketohydrazone .
Analyse Des Réactions Chimiques
(5-Methylisoxazol-4-yl)methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) and Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
(5-Methylisoxazol-4-yl)methanethiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an anticancer, antioxidant, antibacterial, and antimicrobial agent . In medicine, it is being explored for its potential as a drug candidate due to its diverse biological activities . In industry, it is used in the development of new materials and nanocatalysis .
Mécanisme D'action
The mechanism of action of (5-Methylisoxazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect the expression of p21 WAF-1, Bax, and Bcl-2 in leukemia cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
(5-Methylisoxazol-4-yl)methanethiol can be compared to other similar compounds, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential. The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties .
Propriétés
Formule moléculaire |
C5H7NOS |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
(5-methyl-1,2-oxazol-4-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3 |
Clé InChI |
PCSPFEABWMOXHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















